2-Bromo-N-(tert-butyl)acetamide
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Overview
Description
2-Bromo-N-(tert-butyl)acetamide is a chemical compound with the molecular formula C6H12BrNO . It is used in various chemical reactions as an organic building block .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(tert-butyl)acetamide consists of 6 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
1. Synthesis of N-tert-butyl amides
- Summary of Application: N-tert-butyl amides are synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . These compounds have wide applications in organic synthesis and drug synthesis .
- Methods of Application: The reaction with aryl nitriles was carried out at 50 °C under solvent-free conditions . The benzyl and sec-alkyl nitriles also proceeded well .
- Results: The reaction with aryl nitriles afforded the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles produced the N-tert-butyl amides in 83–91% yields after 5 hours .
2. Synthesis of N-tert-butyl amides using Cu(OTf)2
- Summary of Application: A series of N-tert-butyl amides are synthesized in excellent isolated yields via the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
- Methods of Application: The reaction is carried out under solvent-free conditions at room temperature .
- Results: The reaction resulted in excellent isolated yields of N-tert-butyl amides .
3. Inhibitors of SARS-CoV 3CL protease
- Summary of Application: N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been used as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Synthesis of Amides Using the Ritter Reaction
- Summary of Application: N-tert-butylacetamide finds its application in the synthesis of amides using the Ritter reaction with bismuth triflate catalysis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
5. Synthesis of Model N-substituted Oligoglycines
- Summary of Application: tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. E2 Elimination Mechanism
- Summary of Application: The E2 elimination mechanism is a fundamental reaction in organic chemistry, and tert-butyl bromide, a compound similar to “2-Bromo-N-(tert-butyl)acetamide”, is often used as a model compound for studying this mechanism .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
7. Synthesis of ortho-Brominated para-Substituted Phenols
- Summary of Application: Ortho-brominated para-substituted phenols have been synthesized in ACS-grade methanol . These compounds have potential applications in various areas, including pharmaceuticals .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
8. Synthesis of Nitrilotriacetic Acid End-Functionalized Polystyrene
- Summary of Application: Tert-butyl bromoacetate, a compound similar to “2-Bromo-N-(tert-butyl)acetamide”, has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety and hazards associated with 2-Bromo-N-(tert-butyl)acetamide include the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-bromo-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSFKANPSFTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(tert-butyl)acetamide |
Citations
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